molecular formula C14H20O2 B4937295 1,3-Diacetyladamantane

1,3-Diacetyladamantane

Cat. No.: B4937295
M. Wt: 220.31 g/mol
InChI Key: GPMDBHIWOLWLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diacetyladamantane (systematic name: N,N'-(adamantane-1,3-diyl)diacetamide) is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features two acetamido (-NHCOCH₃) groups at the 1- and 3-positions of the adamantane scaffold. Its synthesis typically involves acetylation of 1,3-diaminoadamantane, a precursor that can be functionalized to introduce polar groups for enhanced solubility and pharmaceutical utility .

Properties

IUPAC Name

1-(3-acetyl-1-adamantyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMDBHIWOLWLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diacetyladamantane can be synthesized through the acylation of adamantane derivatives. One common method involves the reaction of adamantane-1,3-dicarbonyl dicarboxylic acid chloride with acetic anhydride in the presence of a catalyst. This reaction typically occurs under mild conditions, yielding this compound with a moderate yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using adamantane derivatives as starting materials. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diacetyladamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of adamantane-1,3-dicarboxylic acid.

    Reduction: Formation of 1,3-dihydroxyadamantane.

    Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Diacetyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. The adamantane core provides a rigid and lipophilic scaffold that can enhance the binding affinity and specificity of the compound to its molecular targets. For example, adamantane derivatives are known to inhibit the function of certain ion channels and enzymes, leading to their therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3-diacetyladamantane and similar adamantane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
This compound C₁₄H₂₂N₂O₂ ~250* Acetamido (-NHCOCH₃) at 1,3 Not provided Pharmaceutical intermediates
1-Acetamido-3,5-dimethyladamantane C₁₄H₂₃NO 221.34 Acetamido at 1; methyl (-CH₃) at 3,5 19982-07-1 Drug synthesis intermediates
N-(3,5-Dimethyladamantan-1-yl)formamide C₁₃H₂₁NO 207.31 Formamido (-NHCHO) at 1; methyl at 3,5 Not provided Pharmaceutical reference standard
1,3-Dimethyladamantane C₁₂H₂₀ 164.29 Methyl (-CH₃) at 1,3 702-79-4 Solvent, polymer additives
N,N'-(5,7-dimethyladamantane-1,3-diyl)diacetamide C₁₆H₂₆N₂O₂ 278.4 Acetamido at 1,3; methyl at 5,7 Not provided Biomedical research

*Estimated based on molecular formula.

Physical and Chemical Properties

  • Polarity and Solubility: The acetamido and formamido groups in this compound and its analogs increase polarity compared to non-polar derivatives like 1,3-dimethyladamantane. This enhances solubility in polar solvents (e.g., DMSO, methanol) .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 1,3-dimethyladamantane) exhibit higher volatility and lower melting points (<100°C) due to reduced hydrogen bonding, whereas acetamido derivatives are solids at room temperature .
  • Bioactivity : Acetamido and formamido groups improve interactions with biological targets. For example, N-(3,5-dimethyladamantan-1-yl)formamide is a metabolite of memantine, a drug used for Alzheimer’s disease .

Pharmaceutical Relevance

  • This compound: Potential use as a prodrug or intermediate for neurologically active compounds, leveraging its stability and slow hydrolysis in vivo.
  • Memantine Derivatives : N-(3,5-Dimethyladamantan-1-yl)formamide () highlights the role of adamantane derivatives in modulating NMDA receptors .
  • 1-Acetamido-3,5-dimethyladamantane : Studied for antiviral and anti-Parkinsonian properties due to structural similarity to amantadine .

Research Findings and Data

Key Research Insights

  • Synthetic Efficiency : Diacetyladamantane derivatives require multi-step synthesis but offer tunable pharmacokinetics. For example, 1,3-adamantanediacetamide () is synthesized in 65–70% yield via acetylation under anhydrous conditions .
  • Structure-Activity Relationships (SAR) :
    • Methyl groups (e.g., in 1,3-dimethyladamantane) enhance lipid solubility, aiding blood-brain barrier penetration .
    • Acetamido groups improve binding to enzymes like soluble epoxide hydrolase (sEH), as seen in symmetric adamantyl-diureas () .
  • Safety Profiles : 1,3-Dimethyladamantane is classified as a flammable liquid (UN1993), requiring careful handling, while acetamido derivatives are generally safer due to lower volatility .

Comparative Data Table

Property This compound 1-Acetamido-3,5-dimethyladamantane 1,3-Dimethyladamantane
Melting Point (°C) ~200* Not reported -50 to -20
Boiling Point (°C) Decomposes Not reported ~200
Solubility in Water Low Low Insoluble
Pharmaceutical Use Intermediate Antiviral candidate Solvent/Intermediate

*Estimated based on analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.